molecular formula C22H24O8 B13082583 schisantherinP

schisantherinP

Cat. No.: B13082583
M. Wt: 416.4 g/mol
InChI Key: PGQCSEUUYHHWGA-UHFFFAOYSA-N
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Description

SchisantherinP is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan derivatives and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SchisantherinP involves several steps, starting from the extraction of Schisandra chinensis fruit. The key steps include:

    Extraction: The fruit is subjected to solvent extraction using ethanol or methanol to obtain a crude extract.

    Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

    Synthesis: Chemical synthesis of this compound can be achieved through various organic reactions, including cyclization and esterification, under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: SchisantherinP undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products:

Scientific Research Applications

    Chemistry: SchisantherinP is used as a starting material for the synthesis of other bioactive compounds.

    Biology: It has been shown to promote neural cell proliferation and differentiation, making it a potential candidate for treating neurodegenerative diseases.

    Medicine: this compound exhibits antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as ischemic brain injury and stroke.

    Industry: The compound is used in the development of dietary supplements and functional foods due to its health-promoting effects.

Mechanism of Action

The mechanism of action of SchisantherinP involves several molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by regulating the expression of antioxidant enzymes.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

    Neuroprotection: this compound promotes neural cell proliferation and differentiation by regulating the expression of cell division control protein 42 (Cdc42) and other related proteins.

Comparison with Similar Compounds

  • Schisandrin A
  • Schisandrin B
  • Schisandrin C

These compounds, along with SchisantherinP, contribute to the overall therapeutic potential of Schisandra chinensis and are subjects of ongoing research for their various health benefits.

Properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene-11,14-diol

InChI

InChI=1S/C22H24O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17-18,23-24H,7-8H2,1-4H3

InChI Key

PGQCSEUUYHHWGA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)O)C

Origin of Product

United States

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